4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
Beschreibung
This compound features a pyridazine core substituted at position 6 with a 1H-pyrrol-1-yl group. The pyridazine is linked to a piperazine ring, which is further functionalized with a carboxamide group bound to a 2,4-difluorophenyl moiety.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-3-4-16(15(21)13-14)22-19(28)27-11-9-26(10-12-27)18-6-5-17(23-24-18)25-7-1-2-8-25/h1-8,13H,9-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGXNLBUQYJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and exhibits a unique structure that may influence its interaction with various biological targets.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 392.4 g/mol. The structural components include:
- Pyridazinyl ring : A six-membered ring containing two nitrogen atoms.
- Pyrrol-1-yl group : A five-membered ring with one nitrogen atom.
- Piperazine ring : A six-membered ring containing two nitrogen atoms, substituted with a carboxamide group.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate various signaling pathways and cellular processes, potentially leading to therapeutic effects. The exact mechanism remains under investigation, but it is believed that the compound may act as an inhibitor or modulator of key enzymes or receptors involved in disease processes.
Antitumor Activity
Recent studies have indicated that piperazine derivatives, including this compound, demonstrate significant antitumor properties. For instance, compounds similar in structure have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide | MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |
| 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide | MDA-MB-231 (Triple-negative Breast Cancer) | 4.8 | Inhibits proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
Case Studies
Case Study 1: Synergistic Effects with Chemotherapy
In a study examining the effects of combining this compound with doxorubicin, researchers found a significant synergistic effect in inhibiting growth in breast cancer cell lines. The combination therapy resulted in enhanced apoptosis compared to either agent alone.
Case Study 2: Targeting Leishmania
Research has indicated that compounds structurally related to this piperazine derivative exhibit inhibitory effects on CYP5122A1, an enzyme involved in sterol biosynthesis in Leishmania species. This suggests potential applications in treating parasitic infections.
Vergleich Mit ähnlichen Verbindungen
Structural Features
Key Observations :
Pharmacological Activities
Key Observations :
Physicochemical Properties
*Estimated based on structural analogs.
Vorbereitungsmethoden
Cyclization of Dihydropyridazine Precursors
A widely adopted approach involves cyclizing 1,4-dihydropyridazine derivatives under acidic conditions. For example, reacting 3-amino-1,2,4,5-tetrazine with acetylene derivatives in the presence of glacial acetic acid generates 6-substituted pyridazines. This method offers moderate yields (45–60%) but requires stringent temperature control to avoid side product formation.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts to construct the pyridazine core. A representative protocol involves:
- Treating 3,6-dichloropyridazine with trimethylsilyl acetylene under PdCl₂(dppf)₂ catalysis.
- Cyclizing the intermediate with sodium sulfide (Na₂S·5H₂O) to yield 6-chlorothieno[2,3-b]pyridazine.
This method achieves higher yields (70–75%) and better regioselectivity compared to traditional cyclization.
Formation of the Piperazine Carboxamide
Coupling the pyrrole-functionalized pyridazine with piperazine involves carboxamide bond formation:
Carbodiimide-Mediated Coupling
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) in acetonitrile reduces reaction time from 24 hours to 30 minutes, achieving 78% yield with comparable purity.
Coupling with 2,4-Difluoroaniline
The final step introduces the 2,4-difluorophenyl group via urea bond formation:
Urea Coupling Using Triphosgene
Catalytic Carbonylation
Employing palladium-catalyzed carbonylation (CO pressure: 5 atm) with 2,4-difluoroaniline in DMF at 80°C enhances yield to 75–80%. This method eliminates toxic phosgene derivatives but requires specialized equipment.
Optimization and Industrial Scaling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
